Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate
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Description
Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
Polymorphism Studies
Polymorphism in pharmaceutical compounds, including ethyl derivatives, is studied using spectroscopic and diffractometric techniques. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can affect their efficacy and stability in pharmaceutical applications (Vogt et al., 2013).
Reactivity and Catalysis
Research on the reactivity and transesterification of ethylene and alkyl acrylate copolymers, including ethyl derivatives, provides insights into their catalytic behavior. This knowledge is important for developing new materials and chemicals (Hu & Lambla, 1994).
Drug Synthesis and Enzyme Inhibition
Ethyl derivatives play a role in the synthesis of novel therapeutic agents. Their structural and enzyme inhibitory properties are studied for potential applications in drug development (Nazir et al., 2018).
Material Science Applications
Research into renewable building blocks for material science, such as phloretic acid, often includes studies on ethyl derivatives. This research aims to enhance the properties of materials through innovative chemical processes (Trejo-Machin et al., 2017).
Asymmetric Synthesis in Pharmaceuticals
Studies on asymmetric synthesis using microbial reductases with ethyl derivatives have implications for the pharmaceutical industry, particularly in the production of chiral intermediates for antidepressant drugs (Choi et al., 2010).
Bioconjugation Mechanisms
Ethyl derivatives are utilized in bioconjugation studies to understand the mechanisms of amide formation, which is significant in drug delivery and biomaterials (Nakajima & Ikada, 1995).
Properties
IUPAC Name |
ethyl 3-[[2-[(2-chlorobenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBLXJXGOULOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.